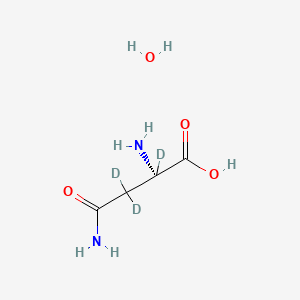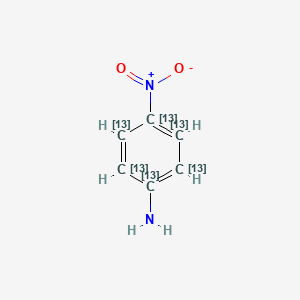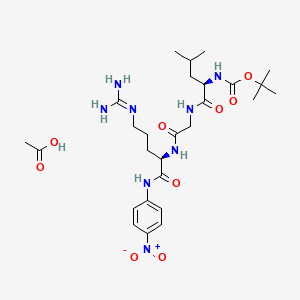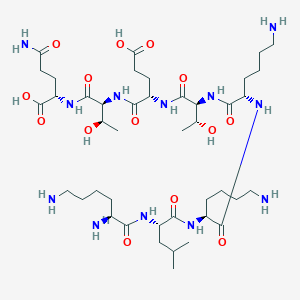![molecular formula C20H39ClN4O2 B8209998 N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK3368715 (hydrochloride) is a potent, reversible inhibitor of type I protein arginine methyltransferases (PRMTs). This compound has shown significant anti-tumor activity in various cancer models. It is particularly effective in altering exon usage and synergizing with PRMT5 inhibition to inhibit tumor growth .
Preparation Methods
The synthetic routes and reaction conditions for GSK3368715 (hydrochloride) involve the use of specific reagents and conditions to achieve the desired productIndustrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
GSK3368715 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK3368715 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of type I PRMTs and their role in various biochemical processes.
Biology: The compound is used to investigate the effects of PRMT inhibition on cellular processes, including gene expression and protein function.
Medicine: GSK3368715 (hydrochloride) is being studied for its potential therapeutic applications in cancer treatment, particularly in tumors with MTAP deficiency.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting PRMTs
Mechanism of Action
GSK3368715 (hydrochloride) exerts its effects by inhibiting type I PRMTs, which are enzymes involved in the methylation of arginine residues on proteins. This inhibition leads to a shift in arginine methylation states and alters exon usage, resulting in changes in gene expression and protein function. The compound has strong anti-cancer activity and synergizes with PRMT5 inhibition to inhibit tumor growth .
Comparison with Similar Compounds
GSK3368715 (hydrochloride) is unique in its ability to selectively inhibit type I PRMTs while sparing other methyltransferases. Similar compounds include:
GSK3326595: A type II PRMT inhibitor that synergizes with GSK3368715 to inhibit tumor growth.
EPZ019997: Another type I PRMT inhibitor with similar anti-tumor effects.
The uniqueness of GSK3368715 (hydrochloride) lies in its potent and reversible inhibition of type I PRMTs, making it a valuable tool for studying the role of these enzymes in cancer and other diseases .
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJUOWIQSTJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
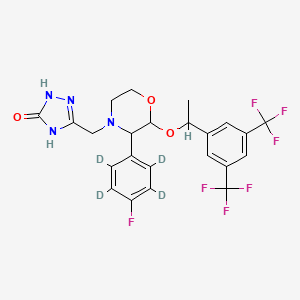
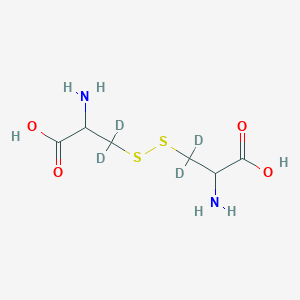
![6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide](/img/structure/B8209925.png)
![(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B8209932.png)
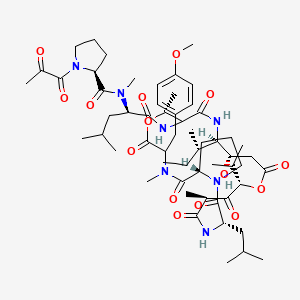
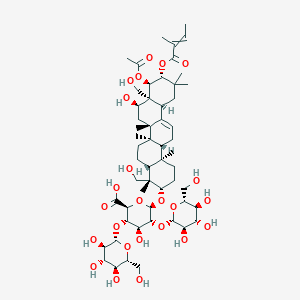
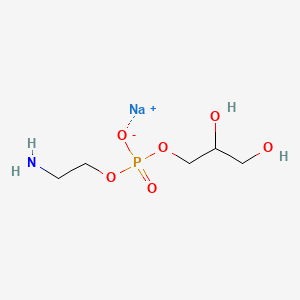
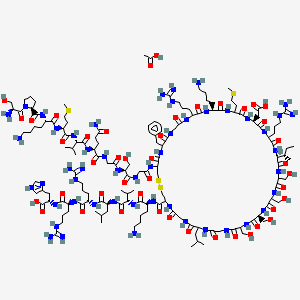
![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)
![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)
